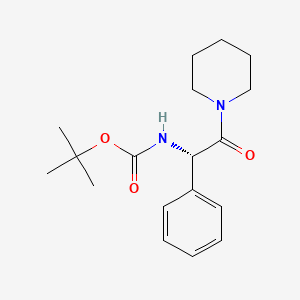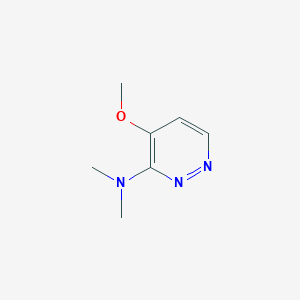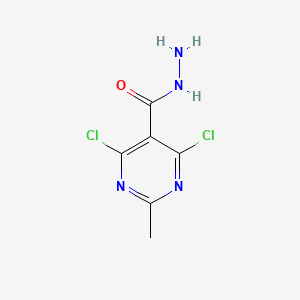
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C6H6Cl2N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide typically involves the reaction of 4,6-Dichloro-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4,6-Dichloro-2-methylpyrimidine+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as aldehydes or ketones for forming hydrazones.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
科学的研究の応用
4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide.
2,4-Dichloro-6-methylpyrimidine: Another dichlorinated pyrimidine with similar reactivity.
5-Amino-4,6-dichloro-2-methylpyrimidine: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming hydrazones. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
特性
分子式 |
C6H6Cl2N4O |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
4,6-dichloro-2-methylpyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C6H6Cl2N4O/c1-2-10-4(7)3(5(8)11-2)6(13)12-9/h9H2,1H3,(H,12,13) |
InChIキー |
WWNHVMCUAJMGMG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
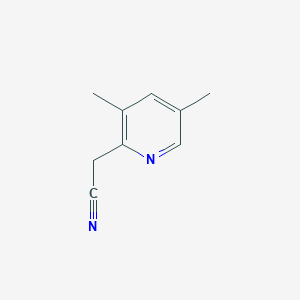
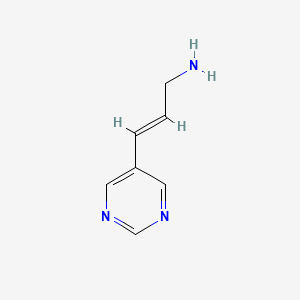

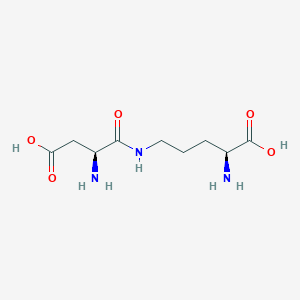
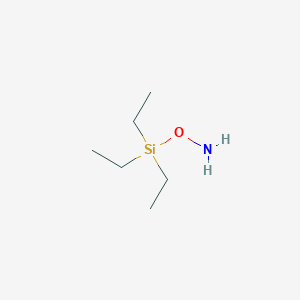
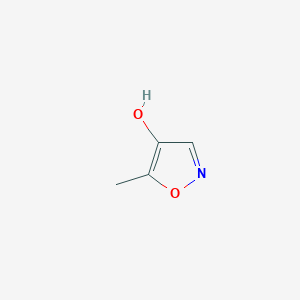
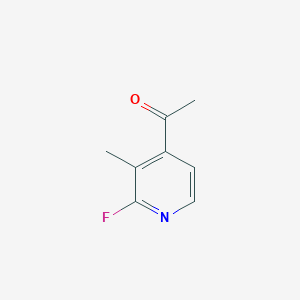
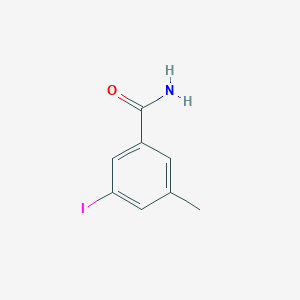
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
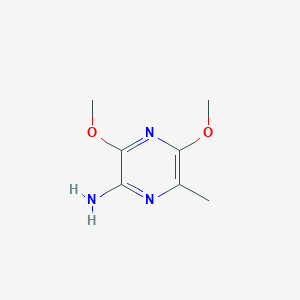
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
